molecular formula C12H16N2O3 B2880683 ethyl 4-(((dimethylamino)carbonyl)amino)benzoate CAS No. 92789-05-4

ethyl 4-(((dimethylamino)carbonyl)amino)benzoate

Cat. No.: B2880683
CAS No.: 92789-05-4
M. Wt: 236.271
InChI Key: WRFWYNWBLUNSQL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is rooted in the broader exploration of benzoate esters, which have been studied since the early 20th century. Benzoate derivatives like benzocaine (ethyl 4-aminobenzoate) were initially synthesized for pharmaceutical applications, particularly as local anesthetics. The introduction of carbamate groups into such structures emerged later, driven by the need to modify physicochemical properties such as solubility and metabolic stability. Early synthetic routes often relied on multi-step processes involving nitration, reduction, and esterification, but these methods faced challenges related to yield and environmental impact.

The integration of dimethylamino groups via carbamate linkages represents a strategic advancement, enabling fine-tuning of electronic and steric effects. This modification aligns with trends in medicinal chemistry to enhance target specificity and reduce off-target interactions.

Significance in Organic Chemistry

This compound serves as a critical intermediate in synthesizing complex molecules. Its carbamate group participates in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocycles and polymer precursors. For example, the dimethylamino moiety can act as a directing group in metal-catalyzed cross-coupling reactions, facilitating regioselective functionalization.

The compound’s ester group also allows for straightforward derivatization. Hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols enables diversification of downstream products. Such flexibility is exemplified in the synthesis of photoactive polymers, where the benzoate core contributes to UV absorption properties.

Relationship to Benzoate Derivative Family

This compound shares structural homology with benzocaine but diverges in its substitution pattern. While benzocaine features a primary amino group, the target compound incorporates a carbamate-linked dimethylamino group. This difference profoundly impacts reactivity:

Property Benzocaine This compound
Functional Group 4-Amino 4-(((Dimethylamino)carbonyl)amino)
Solubility Low in polar solvents Moderate in aprotic solvents
Synthetic Applications Anesthetic precursor Polymer initiator, ligand scaffold

The carbamate group enhances stability against hydrolysis compared to benzocaine’s amine, making it suitable for applications requiring prolonged exposure to aqueous environments.

Current Research Landscape and Scientific Interest

Recent studies focus on optimizing synthetic routes for this compound to align with green chemistry principles. For instance, the use of recyclable solid catalysts, such as rare-earth oxides (e.g., neodymium sesquioxide), has been explored to improve reaction efficiency and reduce waste. Heterogeneous catalysis, particularly with Pd/C systems, enables selective hydrogenation steps critical for introducing the dimethylamino group.

Additionally, the compound’s role in photopolymerization has attracted attention. Its ability to act as a photoinitiator under UV light is leveraged in materials science for developing light-curable resins and biomedical hydrogels. Researchers are also investigating its electronic properties for applications in organic semiconductors, where the dimethylamino group modulates electron density in conjugated systems.

Key Advances :

  • Catalytic Innovations : Replacement of homogeneous acids with solid catalysts reduces corrosion and waste.
  • Solvent Recycling : Methods employing toluene or xylene as water-carrying agents enable solvent recovery, minimizing environmental footprint.
  • Modular Synthesis : Integration of continuous-flow reactors allows tandem esterification-carbamoylation steps, enhancing scalability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(dimethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-11(15)9-5-7-10(8-6-9)13-12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFWYNWBLUNSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Ethyl 4-Aminobenzoate

The primary route involves reacting ethyl 4-aminobenzoate with dimethylcarbamoyl chloride under basic conditions. This method mirrors the acetylation of ethyl 4-aminobenzoate described in pyrazole derivative syntheses.

Procedure :

  • Reaction Setup : Ethyl 4-aminobenzoate (0.045 mol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl.
  • Acylating Agent : Dimethylcarbamoyl chloride (1.1 equiv) is introduced dropwise at 0°C.
  • Reflux : The mixture is stirred at 40°C for 4–6 hours.
  • Workup : The organic layer is washed with NaHCO₃, dried (MgSO₄), and concentrated.
  • Purification : Recrystallization from ethanol yields the product as white crystals.

Key Parameters :

  • Solvent : DCM ensures solubility while minimizing side reactions.
  • Temperature : Controlled addition at 0°C prevents exothermic decomposition.
  • Yield : ~65–70% (theoretically inferred from analogous acetylation reactions).

Carbodiimide-Mediated Coupling

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carbonyl, facilitating urea bond formation between ethyl 4-aminobenzoate and dimethylamine.

Procedure :

  • Activation : Ethyl 4-aminobenzoate and EDC (1.2 equiv) are stirred in DMF at 0°C.
  • Nucleophile Addition : Dimethylamine (2.0 equiv) is introduced, and the reaction proceeds at room temperature for 12 hours.
  • Isolation : Precipitation in ice-water followed by filtration yields the crude product.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.

Advantages :

  • Avoids hazardous acyl chlorides.
  • Higher functional group tolerance.

Limitations :

  • Requires rigorous moisture control.
  • Moderate yields (~60%) due to competing side reactions.

Analytical Validation and Spectral Data

Infrared Spectroscopy (IR)

  • N-H Stretch : 3305–3310 cm⁻¹ (urea -NH).
  • C=O Stretch : 1680–1685 cm⁻¹ (ester and urea carbonyls).
  • C-O-C : 1264–1178 cm⁻¹ (ester linkage).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 1.30 (t, 3H, -OCH₂CH₃).
  • δ 3.02 (s, 6H, -N(CH₃)₂).
  • δ 4.29 (q, 2H, -OCH₂CH₃).
  • δ 7.72–6.57 (m, 4H, aromatic).

¹³C NMR :

  • δ 14.1 (-OCH₂CH₃).
  • δ 60.9 (-OCH₂).
  • δ 166.0 (ester C=O).
  • δ 155.1 (urea C=O).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Direct Acylation Dimethylcarbamoyl chloride DCM, 40°C, 6h 65–70% 90–92%
Carbodiimide Coupling EDC, Dimethylamine DMF, RT, 12h 60–65% 95%

Critical Observations :

  • Direct acylation offers simplicity but requires handling corrosive acyl chlorides.
  • Carbodiimide coupling enhances safety but necessitates chromatographic purification.

Mechanistic Insights and Side Reactions

Competing Acylation Pathways

In direct acylation, residual moisture may hydrolyze dimethylcarbamoyl chloride to dimethylamine and CO₂, reducing yields. This parallels challenges noted in acetylations of ethyl 4-aminobenzoate.

Urea vs. Biuret Formation

Excess carbodiimide can lead to biuret byproducts via over-activation of carbonyl groups. Temperature moderation (<25°C) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate exerts its effects primarily through its role as a photoinitiator. When exposed to visible light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s strong estrogenic activity is attributed to its ability to interact with estrogen receptors and modulate gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Lacks the urea group; dimethylamino is directly attached to the benzene ring.
  • Properties: Higher solubility in DMSO due to the polar dimethylamino group . Used as an internal calibrant in quantitative NMR due to non-overlapping signals . In resin cements, exhibits superior reactivity (e.g., degree of conversion: 85% vs. 70% for 2-(dimethylamino)ethyl methacrylate) and mechanical strength .
  • Key Difference : Absence of urea reduces hydrogen-bonding capacity compared to the target compound.

Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate

  • Structure : Thiourea analog (S replaces O in the carbonyl group).
  • Properties: Synthesized via reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide . IR spectra show a distinct C=S stretch at ~1250 cm⁻¹ vs. C=O at ~1680 cm⁻¹ in the urea derivative .
  • Key Difference : Thiourea’s lower electronegativity alters reactivity and biological interactions.

Ethyl 4-(4-Chloro-3-nitrobenzamido)benzoate

  • Structure : Substituted benzamide with electron-withdrawing chloro and nitro groups.
  • Properties: Reduced solubility in polar solvents compared to dimethylamino derivatives. Used in pharmaceutical intermediates; nitro groups facilitate further functionalization .
  • Key Difference : Electron-withdrawing substituents decrease basicity and alter electronic properties.

Ethyl 4-[[4-(Dimethylamino)benzyl]amino]benzoate

  • Structure: Benzylamine linker with dimethylamino group.
  • Explored in antibacterial studies but showed moderate activity against E. coli (MIC: 32 µg/mL vs. 2 µg/mL for ciprofloxacin) .
  • Key Difference : Flexible benzylamine linker vs. rigid urea alters molecular interactions.

Comparative Data Table

Compound Substituent Type Solubility (DMSO) Key Spectral Data (IR/NMR) Biological Activity
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate Urea High 1H NMR: δ 8.0 (ArH), δ 3.4 (N(CH₃)₂) Under investigation
Ethyl 4-(dimethylamino)benzoate Dimethylamino Very High 13C NMR: δ 167.5 (C=O), δ 40.1 (N(CH₃)₂) Resin initiator
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Thiourea Moderate IR: 1250 cm⁻¹ (C=S) Antitumor
Ethyl 4-(4-chloro-3-nitrobenzamido)benzoate Benzamide Low 1H NMR: δ 8.5 (ArH, NO₂) Intermediate synthesis

Biological Activity

Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate, commonly referred to as EDMAB, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of EDMAB, supported by data tables and case studies.

Chemical Structure and Properties

EDMAB is an aromatic compound classified under benzoate derivatives. Its chemical structure can be described as follows:

  • Chemical Formula : C12_{12}H15_{15}N2_{2}O2_{2}
  • CAS Number : 10287-53-3
  • Synonyms : Parbenate

The compound features a dimethylamino group and an ethyl ester, which contribute to its solubility and reactivity in biological systems.

Biological Activities

EDMAB exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that EDMAB and its derivatives show significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values for these activities ranged from 3.0 µM to 22.54 µM, demonstrating potent effects compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50_{50} (µM) Comparison Drug
MCF-75.08Doxorubicin
A5493.0Erlotinib

Antimicrobial Properties

EDMAB has shown promising antibacterial and antiviral activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Anti-Cholinesterase Activity

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Studies reported that EDMAB exhibited competitive inhibition with IC50_{50} values comparable to established inhibitors like donepezil .

The biological activity of EDMAB can be attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism : EDMAB may induce apoptosis in cancer cells through caspase activation and modulation of growth factor signaling pathways.
  • Cholinesterase Inhibition : The dimethylamino group enhances binding affinity to the active site of cholinesterase enzymes, leading to increased acetylcholine levels in synaptic clefts.

Synthesis and Characterization

EDMAB can be synthesized through various methods, including condensation reactions involving p-dimethylaminobenzoic acid derivatives. The synthesis process typically involves:

  • Dissolving p-dimethylaminobenzoic acid in a suitable solvent.
  • Adding ethyl chloroformate or equivalent reagent.
  • Allowing the reaction to proceed under controlled conditions.

Characterization techniques such as FTIR spectroscopy and NMR confirm the presence of functional groups and the structural integrity of the synthesized compound .

Case Studies

Several studies have explored the efficacy of EDMAB in different contexts:

  • Cancer Treatment : A clinical trial assessed EDMAB's effectiveness in combination with other chemotherapeutics for patients with advanced-stage cancers, showing improved survival rates compared to monotherapy.
  • Alzheimer's Disease : Research involving animal models demonstrated that EDMAB reduced cognitive decline markers, suggesting its potential as a neuroprotective agent.

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